2-Hydroxy-2-(p-tolyl)butanoic acid

Asymmetric synthesis Chiral auxiliary Diastereoselectivity

2-Hydroxy-2-(p-tolyl)butanoic acid (CAS 3759-32-8) is a chiral α-aryl-α-hydroxy carboxylic acid with the molecular formula C11H14O3 and molecular weight 194.23 g/mol. It belongs to the class of tertiary α-hydroxy acids bearing an aromatic substituent at the α-carbon, alongside an ethyl side chain.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 3759-32-8
Cat. No. B12862954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2-(p-tolyl)butanoic acid
CAS3759-32-8
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)C)(C(=O)O)O
InChIInChI=1S/C11H14O3/c1-3-11(14,10(12)13)9-6-4-8(2)5-7-9/h4-7,14H,3H2,1-2H3,(H,12,13)
InChIKeyXOTXRPRJVXDSMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-2-(p-tolyl)butanoic acid (CAS 3759-32-8): Procurement-Relevant Profile of a Chiral α-Aryl-α-Hydroxy Acid Building Block


2-Hydroxy-2-(p-tolyl)butanoic acid (CAS 3759-32-8) is a chiral α-aryl-α-hydroxy carboxylic acid with the molecular formula C11H14O3 and molecular weight 194.23 g/mol . It belongs to the class of tertiary α-hydroxy acids bearing an aromatic substituent at the α-carbon, alongside an ethyl side chain. The compound features a quaternary chiral center at the C2 position, making it a valuable enantiopure building block for asymmetric synthesis and chiral auxiliary applications [1]. Its p-tolyl (4-methylphenyl) substituent confers distinct steric and electronic properties compared to the unsubstituted phenyl analog.

Why 2-Hydroxy-2-(p-tolyl)butanoic Acid Cannot Be Interchanged with Generic α-Hydroxy Acid Analogs


Within the 2-aryl-2-hydroxybutanoic acid series, the nature of the aryl substituent directly modulates stereoselectivity during asymmetric synthesis, lipophilicity, and metabolic stability [1]. The p-tolyl derivative occupies a specific position in the steric/electronic parameter space that is not replicated by the unsubstituted phenyl, 4-halogenated, or 4-methoxylated analogs. Simple substitution with atrolactic acid (2-hydroxy-2-phenylpropanoic acid) or 2-hydroxy-2-(p-tolyl)propanoic acid is not equivalent because the ethyl-to-methyl side-chain change at C2 alters both the steric environment of the chiral center and the compound's metabolic fate [2]. The quantitative evidence below demonstrates that each structural modification produces measurable differences in synthetic efficiency, enantiomeric purity, and physicochemical properties relevant to downstream applications.

Quantitative Differentiation Evidence for 2-Hydroxy-2-(p-tolyl)butanoic Acid vs. Closest Analogs


Diastereoselectivity in Menthyl Chiral Auxiliary-Mediated Synthesis: p-Tolyl vs. Phenyl vs. 4-Fluorophenyl

The stereoselective addition of Et2Zn to menthyl arylglyoxylates produces (R)-menthyl 2-aryl-2-hydroxybutanoates. Across the aryl series (phenyl, 4-fluorophenyl, 4-chlorophenyl, 4-methoxyphenyl, and p-tolyl), the diastereoselectivities were analyzed by HPLC and the reactions were completed with good yields and high diastereoisomeric excess (de up to 95%) [1]. While the p-tolyl derivative was not reported as the single highest-performing substrate, it is documented as part of the class achieving de up to 95%, and after hydrolysis yielded the (R)-2-aryl-2-hydroxybutanoic acid with high optical purity [1].

Asymmetric synthesis Chiral auxiliary Diastereoselectivity

Calculated Lipophilicity (LogP) Differentiation: p-Tolyl vs. Phenyl vs. 4-Chlorophenyl

The p-tolyl substituent increases lipophilicity relative to the unsubstituted phenyl analog while avoiding the excessive LogP elevation associated with halogenated aryl groups. Fragment-based prediction yields a calculated LogP of approximately 2.1 for 2-hydroxy-2-(p-tolyl)butanoic acid . In comparison, the phenyl analog (2-hydroxy-2-phenylbutanoic acid) has a predicted LogP of approximately 1.6, while the 4-chlorophenyl analog is predicted at approximately 2.6 . This places the p-tolyl derivative in an intermediate lipophilicity range considered favorable for balancing membrane permeability and aqueous solubility in drug-like molecules.

Lipophilicity LogP prediction Drug-likeness

Metabolic Fate Differentiation: Butanoic Acid (C2-Ethyl) vs. Propanoic Acid (C2-Methyl) Scaffold

The 2-hydroxy-2-(p-tolyl)butanoic acid scaffold contains an ethyl group at C2, distinguishing it from the propanoic acid analog (C2-methyl). In vivo metabolic studies of the closely related 2-hydroxy-2-(p-tolyl)propanoic acid in rabbits demonstrated that this compound is a metabolite of 4-isopropenyltoluene, isolated in optically active form along with 2-(p-tolyl)propanoic acid and 2-(p-tolyl)-1,2-propanediol [1]. The presence of the ethyl rather than methyl substituent at C2 in the butanoic acid scaffold is expected to alter susceptibility to β-oxidation and phase II conjugation, as the longer alkyl chain increases steric hindrance around the chiral center [1].

Metabolic stability Enantioselective metabolism In vivo pharmacokinetics

Electronic Substituent Effects: p-Tolyl (σp = -0.17) vs. 4-Fluorophenyl (σp = 0.06) vs. 4-Methoxyphenyl (σp = -0.27)

The para-substituent on the aromatic ring modulates the electronic character of the α-hydroxy acid through resonance and inductive effects. The p-tolyl group has a Hammett σp value of -0.17, indicating weak electron-donating character [1]. This contrasts with the 4-fluorophenyl analog (σp = +0.06, weakly electron-withdrawing) and the 4-methoxyphenyl analog (σp = -0.27, more strongly electron-donating) [1]. The p-tolyl group thus provides a subtle electron-donating effect that can influence the acidity (pKa) of the carboxylic acid group and the hydrogen-bonding capacity of the α-hydroxyl group compared to the electron-deficient or more electron-rich analogs.

Hammett constant Electronic effects Structure-activity relationship

Synthetic Accessibility via Menthyl Chiral Auxiliary Route: Aryl Group Compatibility

The menthyl chiral auxiliary methodology reported by Xiang and Li (2010) explicitly demonstrates that the p-tolyl substrate is compatible with the transesterification–Et2Zn addition–hydrolysis sequence that yields enantiomerically enriched (R)-2-aryl-2-hydroxybutanoic acids [1]. The synthetic route proceeds via menthyl arylglyoxylate intermediates, with the p-tolyl derivative participating effectively in this general protocol alongside phenyl, 4-fluorophenyl, 4-chlorophenyl, and 4-methoxyphenyl substrates [1]. The methodology provides a unified synthetic entry to the entire 2-aryl-2-hydroxybutanoic acid series, but the choice of aryl group is dictated by the target application rather than synthetic limitations.

Synthetic methodology Chiral auxiliary Process chemistry

Structural Differentiation from Pentafluoro Analog: Hydrogen vs. Fluorine at C3/C4

The perfluorinated analog 3,3,4,4,4-pentafluoro-2-hydroxy-2-(p-tolyl)butanoic acid (CAS 91935-84-1, MW 284.18) represents a high-LogP, metabolically stabilized variant. Replacement of the C3/C4 ethyl group hydrogens with fluorines dramatically increases molecular weight (+90 g/mol), lipophilicity (predicted LogP increase of approximately 1.5–2.0 units), and metabolic oxidative resistance. The non-fluorinated parent compound (MW 194.23) retains the hydrogen-bonding capacity of the C3 methylene and C4 methyl groups, offering greater synthetic tractability and lower cost for applications where extreme metabolic stabilization is not required.

Fluorinated analog Metabolic stability Lipophilicity

Best Research and Industrial Application Scenarios for 2-Hydroxy-2-(p-tolyl)butanoic Acid Based on Quantitative Evidence


Chiral Building Block for Asymmetric Synthesis of PPARα Agonists and Related Aryloxybutanoic Acid Pharmacophores

The 2-aryl-2-hydroxybutanoic acid scaffold is structurally related to the core of PPARα agonists such as pemafibrate (K-13675), which features an (R)-2-aryloxybutanoic acid moiety [1]. The (R)-enantiomer of 2-hydroxy-2-(p-tolyl)butanoic acid can be accessed via the menthyl chiral auxiliary route with high optical purity (de up to 95%) [2]. The p-tolyl substituent provides a moderate lipophilicity (predicted LogP ~2.1) that falls within the favorable range for oral bioavailability, distinguishing it from both the less lipophilic phenyl analog and the more lipophilic halogenated analogs. This makes the compound a strategic intermediate for medicinal chemistry programs exploring SAR around the aryl ring of fibrate-class and related nuclear receptor agonists [1].

Enantioselective Metabolism and Chiral Pharmacokinetic Studies

Metabolic studies of the structurally related 2-hydroxy-2-(p-tolyl)propanoic acid have demonstrated that the chiral center at C2 undergoes enantioselective processing in vivo, with distinct metabolic fates for the (R)- and (S)-enantiomers [1]. The butanoic acid homolog (C2-ethyl) is expected to exhibit altered metabolic kinetics due to increased steric shielding around the α-carbon [1]. 2-Hydroxy-2-(p-tolyl)butanoic acid is therefore a suitable probe substrate for investigating structure-metabolism relationships in chiral α-hydroxy acids, particularly studies comparing the metabolic stability of C2-ethyl vs. C2-methyl scaffolds.

Electronic Tuning of α-Hydroxy Acid Acidity for Catalytic and Coordination Chemistry Applications

The Hammett σp value of -0.17 for the p-tolyl group provides a defined, intermediate electron-donating effect that modulates the pKa of the α-hydroxy acid functionality [1]. This places 2-hydroxy-2-(p-tolyl)butanoic acid between the electronically neutral phenyl analog (σp = 0.00) and the more strongly donating 4-methoxyphenyl analog (σp = -0.27) [1]. For applications in chiral ligand design, organocatalysis, or metal coordination chemistry where the acidity and hydrogen-bond donor strength of the α-hydroxy acid module require precise tuning, the p-tolyl derivative offers a quantifiable electronic parameter distinct from its comparators.

Structure-Property Relationship (SPR) Optimization in Fragment-Based Drug Discovery

In fragment-based lead optimization programs, the p-tolyl group serves as a privileged aromatic substituent with well-characterized steric and electronic parameters. 2-Hydroxy-2-(p-tolyl)butanoic acid occupies a specific position in property space: MW 194.23 g/mol, predicted LogP ~2.1, and a quaternary chiral center at C2 that eliminates α-carbon epimerization risk [1]. This combination of moderate molecular weight, balanced lipophilicity, and configurational stability distinguishes it from smaller (phenyl, MW 180.20) or larger (pentafluoro, MW 284.18) analogs when fragment growing or linking strategies are pursued [1].

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